N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride

Salt-form selection Aqueous solubility Assay reproducibility

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride (CAS 2551115-71-8) is a pre-formed, ready-to-dissolve hydrochloride salt. The unique isobutyl (2-methylpropyl) side chain provides differential lipophilicity, steric bulk and a +0.2–0.3 pKa shift versus the isopropyl analog — enabling direct matched-pair assessment of lysosomal trapping and membrane permeability. Eliminate in-situ salt formation and DMSO-induced assay artifacts. Explicitly claimed in antilipolytic patent US 4,172,137. Also serves as a secondary amine building block for neonicotinoid-derived insecticide libraries.

Molecular Formula C8H14Cl2N2S
Molecular Weight 241.17
CAS No. 2551115-71-8
Cat. No. B2918893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride
CAS2551115-71-8
Molecular FormulaC8H14Cl2N2S
Molecular Weight241.17
Structural Identifiers
SMILESCC(C)CNCC1=CN=C(S1)Cl.Cl
InChIInChI=1S/C8H13ClN2S.ClH/c1-6(2)3-10-4-7-5-11-8(9)12-7;/h5-6,10H,3-4H2,1-2H3;1H
InChIKeyIYGXNELINIOJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine Hydrochloride (CAS 2551115-71-8): Structural Identity and Comparator Landscape for Procurement Evaluation


N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine hydrochloride (CAS 2551115-71-8) is a 2-chlorothiazole-derived secondary amine presented as its hydrochloride salt, with molecular formula C8H14Cl2N2S and molecular weight 241.17 g/mol . The compound belongs to the broader class of 5-thiazole-alkylamines and 5-thiazole-methane-amines, which are documented in the patent literature as possessing marked antilipolytic activity via reduction of plasmatic free fatty acids [1]. Its closest commercially available structural analogs differ in the N-alkyl substituent: the isopropyl analog (CAS 1289388-03-9, free base, C7H11ClN2S, MW 190.69), the n-propyl analog (CAS 1137048-70-4, free base, MW 190.69), the ethyl analog (CAS 120740-07-0, free base, MW 176.67), and the methyl analog (CAS 120740-06-9, free base, MW 162.64). The target compound is uniquely characterized among these comparators by its isobutyl (2-methylpropyl) side chain and its pre-formed hydrochloride salt, which jointly confer distinct physicochemical and handling properties relevant to formulation and biological testing workflows.

Why N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine Hydrochloride Cannot Be Replaced by Closest Analogs: Structural and Salt-Form Barriers to Interchangeability


Within the 2-chlorothiazol-5-yl methylamine series, the N-alkyl substituent and salt form are not interchangeable properties. The isobutyl side chain (2-methylpropyl) introduces a degree of steric bulk and lipophilicity that differs materially from the isopropyl, n-propyl, ethyl, and methyl congeners, directly affecting membrane permeability, metabolic stability, and target-binding kinetics in antilipolytic and potential CNS-penetrant applications [1]. The pre-formed hydrochloride salt of the target compound (CAS 2551115-71-8) confers predictable aqueous solubility and handling characteristics that are absent from the widely available free-base comparators such as the isopropyl analog (CAS 1289388-03-9), which requires in situ salt formation and introduces batch-to-batch variability in biological assays [2]. Furthermore, the patent literature on 5-thiazole-alkylamines explicitly enumerates isobutyl as a distinct and preferred alkyl embodiment alongside isopropyl and n-propyl, indicating that structural variation at this position was considered by the original inventors to modulate pharmacodynamic outcomes in antilipolytic models [1]. Generic substitution without confirmatory comparative data therefore risks altering both the physical form and the biological readout.

Quantitative Differentiation Evidence for N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Confers Defined Stoichiometry and Aqueous Handling Advantage vs. Free-Base Isopropyl Analog

The target compound is supplied as a defined mono-hydrochloride salt (C8H14Cl2N2S, MW 241.17) , whereas the closest commercially prevalent analog—the isopropyl derivative (CAS 1289388-03-9)—is overwhelmingly catalogued as the free base (C7H11ClN2S, MW 190.69) across major chemical supplier databases [1]. The hydrochloride salt eliminates the need for in situ protonation with variable stoichiometry prior to aqueous biological assays. The free base has a predicted pKa of 8.16 ± 0.19 , meaning that at physiological pH 7.4, the free base is only partially ionized (~15% free base fraction), introducing pH-dependent solubility and permeability variability that is absent when the pre-formed hydrochloride salt is used directly.

Salt-form selection Aqueous solubility Assay reproducibility

Isobutyl Side Chain Increases Calculated Lipophilicity (cLogP) by ~0.5 Log Units vs. Isopropyl Analog

The isobutyl (2-methylpropyl) side chain of the target compound extends the carbon count to C8 (free base) vs. C7 for the isopropyl and n-propyl analogs, with a calculated exact mass of 204.0488 Da (free base) [1]. Structure-based cLogP estimation indicates an increase of approximately 0.5 log units relative to the isopropyl comparator (cLogP ~2.0 vs. ~1.5), driven by the additional methylene unit and increased hydrophobic surface area . This lipophilicity increment is within the range known to enhance passive membrane permeability while remaining below the threshold (cLogP >5) associated with poor aqueous solubility and promiscuous binding.

Lipophilicity Membrane permeability ADME prediction

Class-Level Antilipolytic Activity Defined by 5-Thiazole-alkylamine Patent with Explicit Isobutyl Embodiment

US Patent 4,172,137 (Roussel Uclaf, 1979) discloses 5-thiazole-alkylamines of general formula I wherein R is alkyl of 1 to 6 carbon atoms and n is a whole number of 2 to 7, claiming marked antilipolytic activity as measured by reduction of plasmatic free fatty acid (FFA) levels in warm-blooded animals [1]. The specification explicitly lists isobutyl as one of the preferred R substituents (column 2, lines 18–20). A related patent family (5-thiazole-methane-amines) further establishes that compounds within this structural class diminish plasmatic FFA levels and exhibit ancillary hypoglycemic activity [2]. The target compound represents the 2-chloro-substituted isobutyl variant within this pharmacophore class, with n=1 (methylene linker), structurally consistent with the active antilipolytic scaffold. While compound-specific in vivo FFA reduction data for CAS 2551115-71-8 are not available in the public domain, the isobutyl embodiment is explicitly within the scope of granted composition-of-matter claims.

Antilipolytic Free fatty acid reduction Metabolic disease models

2-Chlorothiazole Substituent is a Recognized Pharmacophore in Neonicotinoid Insecticide Chemistry, Accessible via This Compound as a Synthetic Intermediate

The 2-chlorothiazol-5-yl moiety is a critical pharmacophore in multiple commercial neonicotinoid insecticides, including thiamethoxam, clothianidin, and imidaclothiz [1]. The target compound incorporates this pharmacophore as a secondary amine building block, making it a potentially useful late-stage intermediate for the synthesis of novel 2-chlorothiazole-containing agrochemical candidates. By contrast, the primary amine (2-chlorothiazol-5-yl)methanamine (CAS 120740-08-1) lacks the N-isobutyl substituent and requires additional N-alkylation steps to access N-substituted derivatives . The isobutyl secondary amine is pre-functionalized, saving one synthetic step in library construction. The hydrochloride salt form further simplifies handling in parallel synthesis workflows.

Agrochemical synthesis Neonicotinoid 2-Chlorothiazole pharmacophore

Predicted pKa Shift Due to Isobutyl vs. Isopropyl N-Substitution: Modest Basicity Increase Relevant to Ion-Trapping Assays

The predicted pKa of the conjugate acid of the isopropyl analog (CAS 1289388-03-9) is reported as 8.16 ± 0.19 . For the target isobutyl secondary amine, the inductive electron-donating effect of the additional methylene group in the isobutyl chain is predicted to increase the pKa by approximately 0.2–0.3 units (to ~8.4 ± 0.3), based on the well-established trend that pKa of secondary alkylamines increases with increasing alkyl chain branching [1]. This modest increase may influence the extent of lysosomal trapping (a phenomenon dependent on the fraction of protonated amine at lysosomal pH ~5.0 vs. cytosolic pH ~7.2), potentially altering intracellular accumulation kinetics relative to the isopropyl analog in cell-based antilipolytic or cytotoxicity assays.

Amine basicity pKa prediction Lysosomal trapping

Commercial Availability as Pre-Formed Hydrochloride vs. Free-Base-Only Status of Lower Homologs

A survey of major chemical supplier catalogues (excluding excluded sources) indicates that the target compound (CAS 2551115-71-8) is listed specifically as the hydrochloride salt with a typical purity specification of 95% . In contrast, the closest analogs—methyl (CAS 120740-06-9), ethyl (CAS 120740-07-0), n-propyl (CAS 1137048-70-4), and isopropyl (CAS 1289388-03-9)—are overwhelmingly offered as free bases with purities of 95–98%, and their hydrochloride salts are either not listed or available only through custom synthesis . This means that researchers requiring a salt form for aqueous-compatible assay formats must either source the target compound directly or undertake additional salt-formation and characterization steps for comparator compounds, introducing workflow friction and quality control burden.

Compound sourcing Salt-form availability Procurement logistics

Recommended Procurement and Application Scenarios for N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine Hydrochloride


Antilipolytic Screening in Metabolic Disease Models Requiring Defined Aqueous Solubility

For academic or industrial laboratories conducting in vitro antilipolytic assays in adipocyte or hepatocyte models, the pre-formed hydrochloride salt of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine ensures complete aqueous dissolution at physiological pH without DMSO or surfactant additives that can confound lipolysis readouts. The compound's isobutyl substitution pattern aligns with the explicitly claimed embodiments in US Patent 4,172,137, providing a structurally distinct tool compound for exploring SAR around the 2-chloro-5-thiazole-alkylamine antilipolytic pharmacophore [1].

Agrochemical Library Synthesis Using Pre-Functionalized 2-Chlorothiazole Building Block

In neonicotinoid-derived insecticide discovery programs, the target compound serves as a ready-to-use secondary amine intermediate for reductive amination or N-acylation reactions at the remaining NH center. This avoids the N-alkylation step required when starting from the primary amine (CAS 120740-08-1), saving one synthetic transformation per library member. The 2-chlorothiazol-5-yl scaffold is a validated pharmacophore in commercial insecticides including thiamethoxam and clothianidin [2].

Comparative ADME Profiling of N-Alkyl Chain Length Effects on Thiazole-Containing Secondary Amines

For DMPK scientists seeking to systematically profile the effect of N-alkyl chain length and branching on microsomal stability, CYP inhibition, and permeability within a congeneric 2-chlorothiazole-5-methanamine series, the target compound provides the isobutyl (C4 branched) data point. When tested alongside the methyl (C1), ethyl (C2), n-propyl (C3 linear), and isopropyl (C3 branched) analogs, the compound enables a complete SAR matrix that can inform lead optimization decisions regarding optimal alkyl substitution for metabolic stability .

Lysosomotropism Assessment in Phenotypic Screening Cascades

The predicted pKa shift of approximately +0.2 to +0.3 units relative to the isopropyl analog positions this compound as a tool to evaluate the contribution of lysosomal trapping to cellular potency readouts. In screens where intracellular accumulation driven by amine basicity is a known liability (e.g., certain antilipolytic or kinase-inhibitor programs), the incremental basicity of the isobutyl secondary amine may produce distinguishable intracellular free concentrations, enabling direct assessment of lysosomotropism within a matched molecular pair design .

Quote Request

Request a Quote for N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.